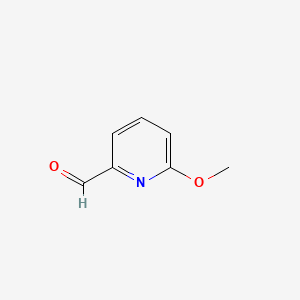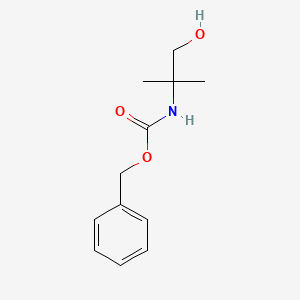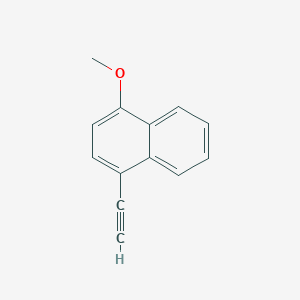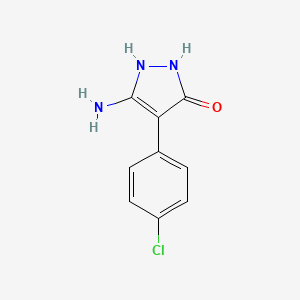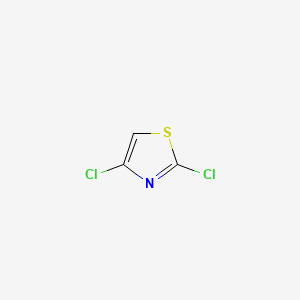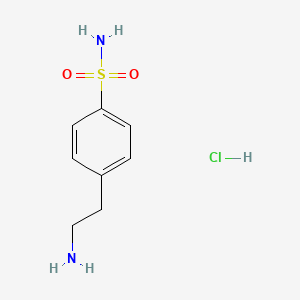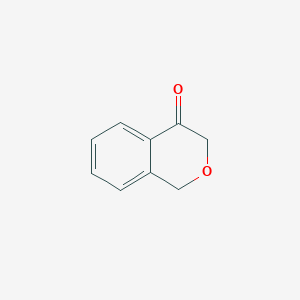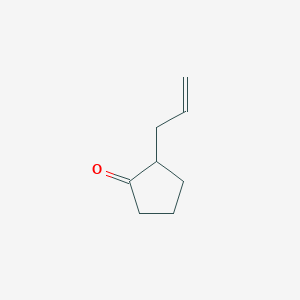
2-Allylcyclopentanone
概述
描述
2-Allylcyclopentanone is an organic compound with the molecular formula C8H12O. It is a cyclic ketone with an allyl group attached to the second carbon of the cyclopentanone ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Allylcyclopentanone can be synthesized through several methods. One common approach involves the allylation of cyclopentanone. This can be achieved by reacting cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalysts such as palladium or nickel may be employed to facilitate the allylation process .
化学反应分析
Types of Reactions: 2-Allylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted cyclopentanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentanones.
科学研究应用
2-Allylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and allyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
作用机制
The mechanism of action of 2-allylcyclopentanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The allyl group can also participate in nucleophilic substitution reactions, where it acts as a leaving group or a reactive site for nucleophiles .
相似化合物的比较
Cyclopentanone: A simpler ketone without the allyl group.
2-Allylcyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
Allylcyclopentane: A hydrocarbon with an allyl group attached to a cyclopentane ring.
Uniqueness: 2-Allylcyclopentanone is unique due to the presence of both the allyl group and the cyclopentanone ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications. The allyl group provides a site for further functionalization, while the cyclopentanone ring offers stability and a rigid framework .
属性
IUPAC Name |
2-prop-2-enylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBLLIUKFYNXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448278 | |
| Record name | 2-allylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30079-93-7 | |
| Record name | 2-allylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing 2-allylcyclopentanone?
A1: A recent study [] highlights a novel catalytic approach for synthesizing this compound. The research demonstrates that reacting 1-trimethylsilyloxycyclopent-1-ene with diallyl carbonate in the presence of a palladium-on-silica catalyst leads to the formation of this compound. This method offers a potentially efficient and scalable alternative to traditional synthetic routes.
Q2: Are there any studies investigating the reactivity of this compound derivatives?
A2: While the provided abstracts [, ] do not delve into the specific reactivity of this compound itself, one abstract [] mentions the halogenation of enamines derived from this compound and 2-allylcyclohexanone. This suggests that researchers are exploring the chemical modification of this compound derivatives, potentially to investigate their reactivity and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
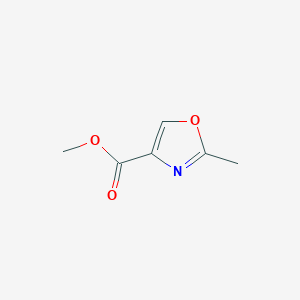

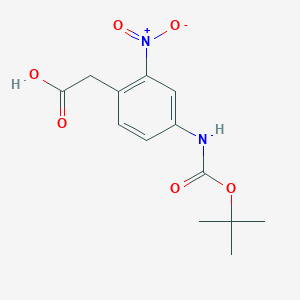
![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)
